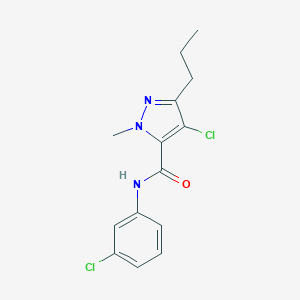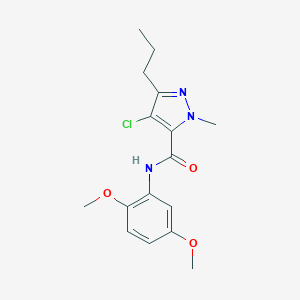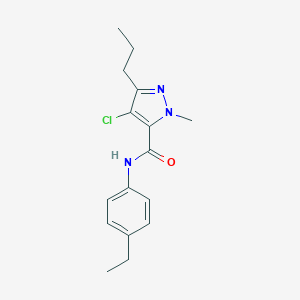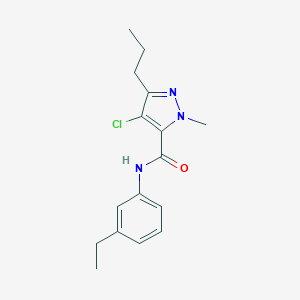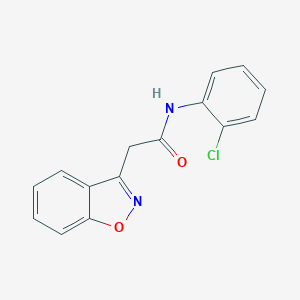
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a synthetic molecule that belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities.
科学研究应用
BCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BCA has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Additionally, BCA has been shown to induce apoptosis in cancer cells and inhibit tumor growth. BCA also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of BCA is not fully understood. However, it is believed that BCA exerts its biological effects through the inhibition of various signaling pathways. BCA has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. BCA also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Moreover, BCA has been found to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes and the protection against oxidative stress.
Biochemical and Physiological Effects:
BCA has been shown to have diverse biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and colitis. BCA also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BCA has neuroprotective effects by reducing oxidative stress and inflammation in the brain. BCA has also been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
BCA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. BCA has been extensively studied for its biological activities, making it a suitable candidate for further research. However, there are some limitations to the use of BCA in lab experiments. BCA has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, BCA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for BCA research. One area of interest is the development of BCA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of BCA in human clinical trials. Additionally, BCA has potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to elucidate the mechanisms of action of BCA and its potential therapeutic applications.
合成方法
BCA can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with 2-amino-3-chlorobenzoic acid in the presence of sodium bicarbonate to obtain the final product, BCA. The synthesis of BCA has been optimized to ensure high yields and purity, making it a suitable candidate for further research.
属性
分子式 |
C15H11ClN2O2 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-3-7-12(11)17-15(19)9-13-10-5-1-4-8-14(10)20-18-13/h1-8H,9H2,(H,17,19) |
InChI 键 |
BNWZTOQDXSUCLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


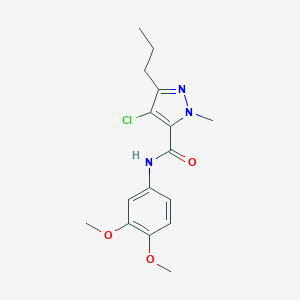
![3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286956.png)
![3-(3-Fluorophenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286957.png)
![3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286959.png)
![3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286962.png)
![3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286965.png)
![3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286967.png)
![6-(2-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286969.png)
![6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286970.png)
![3-Benzyl-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286971.png)
